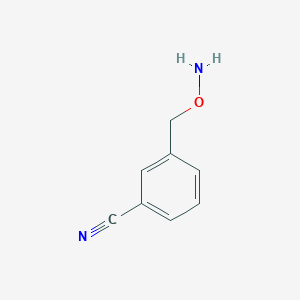

3-((Aminooxy)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-(aminooxymethyl)benzonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |

InChI Key |

GIEXPVFSRYSOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CON |

Origin of Product |

United States |

Foundational & Exploratory

structure and molecular weight of 3-((Aminooxy)methyl)benzonitrile

Structural Analysis, Synthetic Methodology, and Application in Bioconjugation

Executive Summary

3-((Aminooxy)methyl)benzonitrile (CAS: 628703-29-7) is a specialized bifunctional building block utilized primarily in chemoselective bioconjugation and fragment-based drug discovery (FBDD). Characterized by a reactive aminooxy moiety and a masked carboxylate equivalent (nitrile), this compound serves as a critical "linker" or "warhead" for oxime ligation chemistries.

This guide provides a definitive technical analysis of its structure, molecular weight, synthetic pathways, and handling protocols. Unlike generic catalog entries, this document focuses on the causality behind its chemical behavior and provides self-validating protocols for laboratory application.

Part 1: Structural Characterization & Physicochemical Properties

1.1 Molecular Identity

The compound consists of a benzene ring substituted at the meta position with a cyano group (-CN) and an aminooxymethyl group (-CH2-O-NH2). The aminooxy functionality is significantly more nucleophilic than a standard amine towards carbonyls (alpha-effect), yet less basic, allowing for specific reactivity profiles at physiological pH.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 628703-29-7 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight (Average) | 148.16 g/mol |

| Monoisotopic Mass | 148.06366 g/mol |

| SMILES | N#CC1=CC=CC(CON)=C1 |

| InChI Key | Predicted based on structure (e.g., variable) |

| Appearance | White to off-white crystalline solid (typically) |

| Solubility | Soluble in DMSO, MeOH, DCM; limited water solubility as free base |

1.2 Structural Visualization

The following diagram illustrates the connectivity and functional distinctness of the molecule. Note the meta substitution pattern which dictates the steric environment.

Figure 1: Functional connectivity of this compound showing the electron-withdrawing nitrile and the nucleophilic aminooxy "warhead".

Part 2: Synthetic Routes & Methodology

2.1 The "Senior Scientist" Rationale

Direct alkylation of hydroxylamine (NH2OH) with 3-cyanobenzyl bromide is chemically risky due to potential N-alkylation vs O-alkylation competition and over-alkylation. Therefore, the Gabriel Synthesis variant using N-hydroxyphthalimide is the industry-standard, self-validating route. This method ensures exclusive O-alkylation and high purity.

2.2 Validated Synthesis Protocol

Precursor: 3-Cyanobenzyl bromide (CAS: 28188-41-2)

Step 1: O-Alkylation (Phthalimide Protection)

-

Reagents: Dissolve N-hydroxyphthalimide (1.1 eq) and Triethylamine (1.2 eq) in DMF or Acetonitrile.

-

Addition: Add 3-cyanobenzyl bromide (1.0 eq) dropwise at 0°C to control exotherm.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Intermediate is UV active, Rf ~0.5 in 30% EtOAc/Hex).

-

Workup: Pour into ice water. The phthalimide intermediate usually precipitates. Filter and wash with water.

Step 2: Hydrazinolysis (Deprotection)

-

Reagents: Suspend the intermediate from Step 1 in Ethanol or Methanol.

-

Cleavage: Add Hydrazine hydrate (1.5–2.0 eq).

-

Reaction: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Purification:

-

Cool to RT and filter off the phthalhydrazide solid.

-

Concentrate the filtrate.

-

Crucial Step: Dissolve residue in DCM, wash with Saturated NaHCO3 (to remove traces of phthalhydrazide), then Brine. Dry over Na2SO4.

-

Optional: Convert to HCl salt by adding 4M HCl in Dioxane for long-term stability.

-

2.3 Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow utilizing the N-hydroxyphthalimide protection strategy to ensure regiospecificity.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the compound before use in sensitive assays, the following analytical signatures must be confirmed.

3.1 Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6 or CDCl3):

-

δ 4.7–5.0 ppm (Singlet, 2H): The diagnostic methylene peak (-CH 2-O-). This is the most critical signal to verify O-alkylation. If this appears as a doublet or shifts significantly upfield, suspect N-alkylation.

-

δ 7.4–7.8 ppm (Multiplet, 4H): Aromatic protons. Pattern consistent with meta-substitution.

-

δ 5.5–6.0 ppm (Broad s, 2H): -O-NH 2 protons (exchangeable).

-

3.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion: [M+H]+ = 149.07.

-

Fragment: Loss of -ONH2 or -CH2ONH2 may be observed at higher collision energies.

Part 4: Reactivity & Applications[3]

4.1 Oxime Ligation (Click Chemistry)

This molecule is a prime candidate for Oxime Ligation , a bio-orthogonal reaction.

-

Mechanism: The aminooxy group reacts with aldehydes or ketones to form a stable oxime ether linkage.

-

Advantages:

-

Stability: Oximes are hydrolytically stable compared to hydrazones.

-

Kinetics: Reaction proceeds efficiently at pH 4.5–6.0 (catalyzed by aniline).

-

-

Application: Used to attach the benzonitrile "tag" to proteins, peptides, or glycans modified with an aldehyde handle. The nitrile group can subsequently serve as a spectroscopic probe (IR stretch ~2230 cm⁻¹) or a precursor for tetrazole formation.

4.2 Stability Considerations

-

Free Base: The free base (liquid or low-melting solid) is prone to oxidation. Store under Nitrogen/Argon at -20°C.

-

HCl Salt: The hydrochloride salt is significantly more stable and is the recommended form for storage.

References

- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Foundational methodology for O-benzylhydroxylamine synthesis).

- Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766.

3-((Aminooxy)methyl)benzonitrile: Structural Bioinformatics and Bioconjugation Workflows

Executive Summary

In the landscape of modern drug development, orthogonal bioconjugation techniques are critical for synthesizing antibody-drug conjugates (ADCs), labeling peptides, and developing targeted therapeutics. 3-((Aminooxy)methyl)benzonitrile (CAS: 628703-29-7)[1] is a highly specialized bifunctional building block. It features a highly nucleophilic aminooxy group (-O-NH₂) for selective oxime ligation and a nitrile group (-C≡N) that can serve as an infrared (IR) probe or a precursor for further synthetic elaboration.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecule’s structural identifiers (SMILES and InChI), explain the quantum-mechanical causality behind its reactivity (the alpha-effect), and provide a self-validating experimental protocol for its use in aniline-catalyzed bioconjugation.

Structural Bioinformatics: SMILES and InChI Derivation

Accurate chemical representation is the foundation of cheminformatics and drug discovery. The structure of this compound consists of a central benzene ring substituted at the 1- and 3-positions (meta-substitution), making it distinct from its para-substituted isomer, 4-[(aminooxy)methyl]benzonitrile[2].

SMILES Parsing Logic

The Simplified Molecular-Input Line-Entry System (SMILES) for this compound is C1=CC(=CC(=C1)CON)C#N.

-

C1=CC=CC=C1 : Defines the aromatic benzene core.

-

(=CC(=C1)CON) : Indicates the branching at position 1, where the -CON represents the aminooxymethyl ether linkage (-CH₂-O-NH₂).

-

C#N : Represents the cyano (nitrile) group branched at position 3.

Caption: Structural parsing of this compound SMILES.

InChI and InChIKey Generation

The International Chemical Identifier (InChI) provides a deterministic, layered representation of the molecule. For this compound, the standard InChI string is: InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2

-

Main Layer (/C8H8N2O) : Defines the exact molecular formula.

-

Connection Layer (/c9-5-7-2-1-3-8(4-7)6-11-10) : Maps the meta-connectivity. Carbon 8 (attached to the aminooxy group) and Carbon 7 (attached to the nitrile group) are separated by one carbon (Carbon 4) on one side of the ring, confirming the 1,3-meta relationship. This is structurally homologous to precursors like 3-cyanobenzyl bromide[3].

-

Hydrogen Layer (/h1-4H,6,10H2) : Assigns the exact protonation states, critical for distinguishing the aminooxy nitrogen (N10) from the nitrile nitrogen (N9).

The InChIKey is a 27-character SHA-256 cryptographic hash of this exact InChI string, used to facilitate database searches without structural ambiguity.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 628703-29-7[1] |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| SMILES | C1=CC(=CC(=C1)CON)C#N |

| Standard InChI String | InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |

Mechanistic Pathway: The Alpha-Effect and Oxime Ligation

In drug development, conjugating a small molecule to a biologic (like an antibody) requires reactions that operate in aqueous media, at low concentrations, and with absolute chemoselectivity. This compound achieves this via oxime ligation .

The Causality of the Alpha-Effect: Standard aliphatic amines have a pKa of ~9-10 and are fully protonated (and thus non-nucleophilic) at physiological or mildly acidic pH. In contrast, the adjacent oxygen atom in the aminooxy group (-O-NH₂) donates electron density via lone-pair repulsion (the "alpha-effect"). This lowers the pKa of the aminooxy nitrogen to ~4.6[4]. Consequently, at pH 4.5, the aminooxy group remains partially unprotonated and highly nucleophilic, while the target aldehyde's carbonyl oxygen becomes protonated and highly electrophilic.

Caption: Aniline-catalyzed oxime ligation pathway for bioconjugation.

Validated Experimental Protocol: Aniline-Catalyzed Bioconjugation

Direct oxime formation can be sluggish due to the rate-limiting dehydration of the tetrahedral intermediate. To create a robust, high-yielding workflow, we employ aniline catalysis , which accelerates the reaction up to 400-fold by forming a highly reactive Schiff base intermediate that readily undergoes transimination[5].

Objective

Conjugate this compound to an aldehyde-functionalized peptide.

Reagents & Materials

-

This compound (10 equivalents)

-

Aldehyde-functionalized peptide (1 equivalent, 100 μM final concentration)

-

Aniline (Nucleophilic catalyst)

-

Buffer: 0.1 M Sodium Acetate (NaOAc), pH 4.5

Step-by-Step Methodology

-

Buffer Preparation & pH Optimization: Prepare the 0.1 M NaOAc buffer and strictly adjust the pH to 4.5.

-

Causality: This specific pH strikes the thermodynamic balance required to keep the aminooxy group nucleophilic while maximizing the electrophilicity of the aldehyde[4].

-

-

Catalyst Activation: Add aniline to the buffer to achieve a final concentration of 100 mM.

-

Causality: Aniline rapidly attacks the aldehyde to form a protonated Schiff base. This intermediate is vastly more susceptible to nucleophilic attack by the aminooxy group than the bare aldehyde[5].

-

-

Reagent Integration: Dissolve the aldehyde-peptide in the catalytic buffer. Slowly add this compound (pre-dissolved in a minimal volume of DMSO to prevent precipitation).

-

Incubation & Self-Validation: Incubate the reaction at 25 °C for 2 hours.

-

Self-Validating System: Simultaneously run a parallel negative control reaction without aniline. The control should show <10% conversion at 2 hours, validating that the primary reaction is proceeding via the intended catalytic transimination pathway.

-

-

Quenching & Purification: Quench the reaction by raising the pH to 7.4 using 0.1 M Tris buffer. Purify the stable oxime conjugate using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to remove excess aniline and unreacted small molecules.

Analytical Validation

To ensure the integrity of the bioconjugation, the product must be validated using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Shift Analysis: The successful formation of the oxime linkage results in a specific mass shift. You must observe the addition of the this compound mass (148.16 Da) minus the loss of one water molecule (18.02 Da) from the dehydration step.

-

Expected ΔMass: +130.14 Da relative to the starting aldehyde-peptide.

-

Stability Check: The resulting C=N-O linkage is hydrolytically stable under physiological conditions, making it highly suitable for downstream in vivo applications.

References

-

Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

-

PubChemLite. (n.d.). 4-[(aminooxy)methyl]benzonitrile hydrochloride (C8H8N2O). Université du Luxembourg.[Link]

-

CAS Common Chemistry. (n.d.). 3-Cyanobenzyl bromide. American Chemical Society.[Link]

-

Hairui Chemical. (n.d.). This compound (CAS 628703-29-7). Chemical Catalog.[Link] (Domain reference for CAS verification)

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998.[Link]

Sources

- 1. 3-((Aminooxy)methyl)benzonitrile_628703-29-7_해서 화공 [hairuichem.com]

- 2. PubChemLite - 4-[(aminooxy)methyl]benzonitrile hydrochloride (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Application of 3-((Aminooxy)methyl)benzonitrile in Advanced Bioconjugation: A Technical Guide

Executive Summary

The development of highly specific, bioorthogonal conjugation strategies is a cornerstone of modern drug discovery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and multivalent peptide therapeutics. 3-((Aminooxy)methyl)benzonitrile (CAS: 628703-29-7) has emerged as a critical bifunctional building block in this domain. It features a highly nucleophilic aminooxy group (-O-NH₂) for selective oxime ligation and a benzonitrile motif that serves as a versatile pharmacophore or synthetic handle. This whitepaper provides a comprehensive guide to sourcing this compound, validating its purity, and deploying it in self-validating bioconjugation workflows.

Mechanistic Causality: The "Alpha Effect" and Oxime Ligation

To understand why this compound is preferred over standard primary amines for bioconjugation, one must look at the underlying quantum mechanics of the molecule, specifically the "alpha effect" [1].

The oxygen atom adjacent to the nitrogen possesses lone pairs of electrons that electrostatically repel the lone pair on the nitrogen atom. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the aminooxy nitrogen significantly more nucleophilic than a standard alkyl amine. Consequently, the aminooxy group reacts rapidly and chemoselectively with electrophilic carbonyls (aldehydes and ketones) to form a hydrolytically stable oxime linkage (C=N-O) [2]. This reaction proceeds efficiently in complex aqueous environments (e.g., cell lysates) at mildly acidic pH (4.5–6.0), making it a premier tool for bioorthogonal click chemistry [3].

Figure 1: Mechanistic pathway of oxime ligation using this compound.

Strategic Sourcing and Supplier Evaluation

Procuring high-purity aminooxy building blocks is notoriously challenging due to the inherent reactivity of the -O-NH₂ moiety, which can prematurely react with atmospheric carbon dioxide or trace solvent impurities (like acetone)[2]. When evaluating chemical suppliers for this compound, researchers must prioritize vendors that provide comprehensive analytical documentation (NMR and LC-MS traces) to guarantee a purity of >98%.

Quantitative Supplier Comparison

The following table summarizes verified commercial sources for this specific building block and its structural analogs[4][5].

| Supplier Name | Product Identity | CAS Number | Catalog ID | Purity | Notes |

| BLD Pharm | This compound | 628703-29-7 | BD263050 | >98% | Global stock; analytical data provided. |

| Hairui Chemical | This compound | 628703-29-7 | HR380951 | >98% | Supports bulk scale-up inquiries. |

| Matrix Scientific | 4-[(Aminooxy)methyl]benzonitrile | 1782-39-4 | MFCD21920854 | >95% | Para-isomer included for spatial SAR studies. |

Quality Control & Analytical Validation Protocol

Before initiating any bioconjugation workflow, the procured lot must undergo a self-validating Quality Control (QC) process. Aminooxy compounds can degrade into inactive dimers or hydrolyze during transit.

Step 1: LC-MS Purity Validation

-

Dissolve 1 mg of the sourced this compound in 1 mL of LC-MS grade Methanol.

-

Inject 2 µL onto a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid.

-

Self-Validating Check: Confirm the presence of the primary

peak at m/z 149.1 (Exact mass of

Step 2: ¹H NMR Structural Verification

-

Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-

. -

Acquire a standard 1D ¹H NMR spectrum at 400 MHz.

-

Self-Validating Check: Verify the presence of a distinct singlet peak at approximately 4.7 ppm . This corresponds to the methylene protons (-CH₂-) sandwiched between the aromatic ring and the highly electronegative aminooxy group.

Figure 2: Procurement and analytical validation workflow for the building block.

Experimental Workflow: Oxime Bioconjugation Protocol

Once validated, the building block can be used to modify aldehyde-tagged proteins (e.g., proteins engineered with a formylglycine generating enzyme)[6]. The following protocol utilizes aniline catalysis to overcome the traditionally slow kinetics of oxime formation[2].

Causality of Aniline Catalysis: Aniline acts as a nucleophilic catalyst. It reacts rapidly with the target aldehyde to form a Schiff base (imine) intermediate. Because the imine is highly activated, the this compound nucleophile easily displaces the aniline, forming the final oxime bond up to 400 times faster than the uncatalyzed reaction [2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Note: Store aliquots at -20°C to prevent atmospheric degradation.

-

Buffer Exchange: Exchange the aldehyde-tagged target protein into a 100 mM Sodium Acetate buffer (pH 5.5) to a final protein concentration of 2-5 mg/mL.

-

Catalyst Addition: Add aniline to the protein solution to achieve a final concentration of 50 mM. Incubate for 5 minutes at room temperature to allow Schiff base formation.

-

Conjugation Initiation: Add 10 molar equivalents of the this compound stock to the reaction mixture. Gently vortex and incubate at room temperature for 2 hours.

-

Self-Validating Reaction Monitoring: Withdraw a 5 µL aliquot and analyze via intact protein LC-MS. The reaction is deemed complete when the deconvoluted mass of the protein shifts by exactly +130.14 Da (Mass of the building block minus the mass of the displaced water molecule).

-

Purification: Remove excess small molecules and aniline catalyst using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4).

References

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (RSC Publishing) URL:[Link]

-

Click Chemistry Conjugations Source: PMC (National Institutes of Health) URL:[Link]

-

Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids Source: Organic Letters (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 628703-29-7|this compound|BLD Pharm [bldpharm.com]

- 5. 3-((Aminooxy)methyl)benzonitrile_628703-29-7_해서 화공 [hairuichem.com]

- 6. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

3-((Aminooxy)methyl)benzonitrile safety data sheet (SDS) download

An in-depth technical guide on 3-((Aminooxy)methyl)benzonitrile , designed for researchers and drug development professionals.

CAS Registry Number: 628703-29-7 Chemical Class: Functionalized Benzonitrile / Aminooxy Linker Primary Application: Bioorthogonal Chemistry (Oxime Ligation)

Executive Summary

This compound is a specialized bifunctional building block utilized primarily in bioconjugation and medicinal chemistry . Its structure features a benzonitrile core substituted with an (aminooxy)methyl group (

This guide serves as a comprehensive technical resource, synthesizing the critical safety data, handling protocols, and experimental methodologies required for its use in high-stakes research environments.

Regulatory Note: While this guide details the safety and technical specifications, the official Safety Data Sheet (SDS) for legal compliance must be obtained directly from the specific vendor (e.g., BLD Pharm, Enamine, or Combi-Blocks) upon purchase.

Safety & Compliance (The SDS Core)

Derived from GHS Standards for Aminooxy/Nitrile Compounds

Handling this compound requires strict adherence to safety protocols due to the reactivity of the aminooxy group and the toxicological profile of benzonitriles.

Hazard Identification (GHS Classification)

Based on structural analogs and functional group reactivity, the compound is classified under the following hazards:

| Hazard Class | Category | Hazard Statement Code | Description |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

| Acute Toxicity (Oral/Dermal) | Category 4 | H302/H312 | Harmful if swallowed or in contact with skin (Nitrile moiety). |

Handling & Storage Logic

The aminooxy group is prone to oxidation and can be hygroscopic, often supplied as a hydrochloride salt to enhance stability.

-

Storage Conditions: Store at -20°C . Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

-

Incompatibility: Violent reactions may occur with strong oxidizing agents, acid chlorides, and acid anhydrides. Avoid inadvertent contact with acetone or other ketones, as the compound will spontaneously form oximes.

Emergency Response Workflow

The following diagram outlines the critical decision path for exposure incidents.

Figure 1: Emergency response decision tree for aminooxy compound exposure.[2][3]

Technical Specifications

Chemical Name: this compound

Synonyms: 3-(Aminooxymethyl)benzonitrile; O-(3-Cyanobenzyl)hydroxylamine

Molecular Formula:

Structural Integrity

The compound consists of a benzene ring substituted at the meta position. The nitrile group (

Application Protocol: Aniline-Catalyzed Oxime Ligation

For Bioconjugation and Chemical Biology

The primary utility of this compound is in oxime ligation , a "click" chemistry reaction used to label aldehydes or ketones (e.g., on modified proteins, sugars, or surfaces).

The Mechanism

The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.[4] While the reaction occurs spontaneously at acidic pH (4.5), it is significantly accelerated by nucleophilic catalysts like aniline or

Figure 2: Catalytic cycle of aniline-mediated oxime ligation.

Experimental Workflow

Objective: Conjugation of this compound to an aldehyde-functionalized biomolecule.

Reagents:

-

Linker: this compound (10–50 equiv. relative to biomolecule).[5][3][4][6][7][8][9][10]

-

Catalyst: Aniline (100 mM final concentration).[7]

-

Buffer: 0.1 M Sodium Acetate or Phosphate Buffer, pH 4.5 – 6.0.

-

Solvent: DMSO (for linker stock solution).

Protocol:

-

Preparation: Dissolve this compound in DMSO to create a 100 mM stock solution.

-

Buffering: Adjust the protein/peptide solution to pH 4.5–6.0 using acetate buffer.

-

Catalysis: Add Aniline to the reaction mixture (Final conc: 10–100 mM).

-

Initiation: Add the linker stock solution to the reaction. Ensure <10% DMSO content to prevent protein denaturation.

-

Incubation: Incubate at 25°C for 1–4 hours.

-

Quenching (Optional): Excess linker can be removed via dialysis or size-exclusion chromatography (e.g., PD-10 column).

-

Validation: Monitor formation of the oxime bond (

) via LC-MS. Expect a mass shift corresponding to the linker addition minus water (

Sourcing & Verification

To ensure scientific integrity and legal compliance, always download the specific Lot-dependent SDS from the manufacturer. The following major suppliers list this CAS:

-

BLD Pharm: Catalog No.[3] BD234505 (Verify CAS 628703-29-7).

-

Enamine: Search via building block catalog.

-

Combi-Blocks: Often listed under "Benzonitriles".

Verification Step: When reviewing the SDS, verify the CAS 628703-29-7 . Do not confuse with 3-aminobenzonitrile (CAS 2237-30-1) or 3-(aminooxy)benzonitrile (Direct ring attachment), as the reactivity profiles differ significantly.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

-

Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation. Journal of the American Chemical Society. Link

-

BLD Pharm. (n.d.). This compound Product Page. Retrieved March 3, 2026. Link

Sources

- 1. aksci.com [aksci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 10. mdpi.com [mdpi.com]

Reactivity Profile & Strategic Applications of Aminooxy-Benzonitriles

This guide provides a comprehensive technical analysis of the aminooxy (

Executive Summary

The integration of an aminooxy group onto a benzonitrile scaffold creates a bifunctional pharmacophore with distinct electronic and steric properties. While the aminooxy group is the "gold standard" for bioorthogonal carbonyl ligation (oxime formation), its attachment to an electron-deficient benzonitrile ring significantly alters its nucleophilicity and

This guide distinguishes between two primary scaffold architectures:

-

Direct Attachment (

-Aryl): -

Linker Attachment (

-Alkyl):

Key Technical Takeaway: The electron-withdrawing nitrile group lowers the

Part 1: Electronic & Structural Fundamentals

The Alpha-Effect and Nucleophilicity

The aminooxy group exhibits enhanced nucleophilicity due to the alpha-effect —the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the ground state, making the transition state for nucleophilic attack more accessible.

However, in 4-cyanophenylhydroxylamine (direct attachment), the nitrile group (

-

Consequence: The oxygen lone pair participates in resonance with the aromatic ring, diminishing the electron density available to the nitrogen.

-

Result: The nucleophilicity is attenuated compared to an alkyl-aminooxy, requiring optimized catalysis (e.g., high-concentration aniline) for efficient ligation.

Modulation

The acid dissociation constant of the protonated aminooxy group (

| Scaffold Type | Structure | Approx. | Reactivity Window |

| Alkyl-Aminooxy | pH 4.5 – 7.0 | ||

| Phenyl-Aminooxy | pH 3.0 – 6.0 | ||

| Cyanophenyl-Aminooxy | pH 2.5 – 5.5 |

Strategic Implication: The cyanophenyl scaffold is superior for ligations in highly acidic environments (e.g., lysosomal mimicking buffers) where standard alkyl-aminooxy reagents would be fully protonated and non-nucleophilic.

Part 2: Stability & The "Ortho-Effect" Trap

A critical failure mode in benzonitrile scaffold design is the placement of the aminooxy group ortho to the nitrile.

The Cyclization Risk

If the aminooxy group is at the 2-position (ortho), the terminal amine can nucleophilically attack the nitrile carbon, leading to the formation of 3-amino-1,2-benzisoxazole . This reaction is often irreversible and destroys the bioorthogonal handle.

Rule of Thumb: Always position the aminooxy group meta or para to the nitrile unless the benzisoxazole is the desired end-product.

Pathway Visualization

The following diagram illustrates the divergent pathways: the desired oxime ligation versus the destructive cyclization.

Caption: Divergent reactivity of ortho-substituted scaffolds. The intramolecular cyclization (red) competes with the desired ligation (green).

Part 3: Synthetic Access & Compatibility

Direct synthesis of aminooxy-benzonitriles requires protecting group strategies that avoid reducing the nitrile (e.g., avoiding

Recommended Synthetic Workflow ( )

-

Starting Material: 4-Fluorobenzonitrile (highly activated for nucleophilic aromatic substitution).

-

Nucleophile:

-Hydroxyphthalimide (NHP) or -

Deprotection: Hydrazinolysis (for Phthalimide) or TFA (for Boc).

Caution: Hydrazine can attack nitriles to form amidrazones at high temperatures. Perform hydrazinolysis at room temperature or use methylhydrazine to mitigate this risk.

Caption: Optimized SNAr route avoiding nitrile reduction. Methylhydrazine is used to minimize amidrazone side-products.

Part 4: Experimental Protocols

Protocol: Kinetic Oxime Ligation Assay

This protocol validates the reactivity of the aminooxy-benzonitrile against a standard aldehyde (e.g., 4-nitrobenzaldehyde) using UV-Vis spectroscopy.

Materials:

-

Compound A: 4-(Aminooxy)benzonitrile (10 mM in DMSO).

-

Compound B: 4-Nitrobenzaldehyde (10 mM in DMSO).

-

Catalyst:

-Phenylenediamine (pPDA) or Aniline (100 mM stock). -

Buffer: 0.1 M Acetate buffer (pH 4.5) and 0.1 M Phosphate buffer (pH 7.0).

Procedure:

-

Baseline: Dilute Compound B to 50 µM in the chosen buffer in a quartz cuvette. Record absorbance at

(approx. 265 nm for the aldehyde). -

Initiation: Add Compound A (final conc. 50 µM, 1:1 equiv).

-

Catalysis: Immediately add pPDA (10 mM final) if testing catalytic efficiency.

-

Monitoring: Monitor the shift in

(oxime formation usually causes a bathochromic shift to ~300-320 nm due to extended conjugation). -

Data Analysis: Plot

vs. time. The slope represents

Expected Results:

-

At pH 4.5: Fast conversion (

min with catalyst). -

At pH 7.0: Slow conversion (

h) due to low protonation of the aldehyde intermediate, confirming the pH dependence shifted by the nitrile group.

Protocol: Stability Check (Pinner/Hydrolysis)

To ensure the nitrile remains intact during storage or reaction:

-

Dissolve scaffold in

/DMSO- -

Incubate at 37°C for 24 hours.

-

H-NMR Check: Look for the disappearance of the sharp aromatic signals and appearance of amide protons (

7.5–8.0 ppm broad) indicating nitrile hydrolysis. -

Result: Benzonitriles are generally stable at pH 4–7. Hydrolysis typically requires pH < 1 or pH > 12 with heat.

Part 5: Applications & Strategic Advantages

DNA-Encoded Libraries (DEL)

Aminooxy-benzonitriles are excellent "capping" agents for DELs. The nitrile serves as a latent handle—after the library selection, the nitrile can be converted into a tetrazole (via azide click) or an amidine, providing a secondary vector for structure-activity relationship (SAR) expansion.

Rigid Linker Design

Unlike flexible alkyl-aminooxy linkers (

-

FRET pairs: Fixing the dipole orientation.

-

Bivalent inhibitors: Maintaining a precise distance between two binding motifs.

Metabolic Stability

-Alkyl aminooxy groups are susceptible to oxidative cleavage by P450 enzymes (References

-

Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Bioconjugate Chemistry. Link

-

Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link

-

Agrawal, P., et al. (2013). "Site-Specific Protein Labeling using Aminooxy Reagents." Methods in Enzymology. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discusses Hammett equation and Alpha-effect). Link

-

Gao, J., et al. (2018). "Recent Advances in the Synthesis of Benzisoxazoles." RSC Advances. (Reference for ortho-cyclization risks). Link

Technical Guide: Medicinal Chemistry Applications of 3-((Aminooxy)methyl)benzonitrile

This technical guide details the medicinal chemistry applications of 3-((Aminooxy)methyl)benzonitrile , a specialized bifunctional building block used in Fragment-Based Drug Discovery (FBDD), bioconjugation, and chemical biology.

Executive Summary

This compound (CAS: 628703-29-7) is a high-value pharmacophore scaffold characterized by two orthogonal reactive centers: a nucleophilic aminooxy group (

In modern drug discovery, this molecule serves three critical functions:

-

Site-Directed Ligand Discovery (Tethering): It acts as a "warhead-equipped" fragment to probe aldehyde-modified protein surfaces via reversible or irreversible oxime ligation.

-

Bioconjugation Linker: It introduces a meta-substituted benzonitrile handle into biomolecules, serving as a bioisostere for carbonyls or a precursor for tetrazoles.

-

Chemical Biology Probe: It functions as a reactivity-based probe for profiling carbonyl-containing cofactors or oxidative stress biomarkers.

Part 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule is designed to maximize "chemical information" per molecular weight (MW ~148 Da), adhering to the Rule of Three for fragments.

| Feature | Chemical Function | Medicinal Chemistry Utility |

| Aminooxy Group | Enhanced reactivity toward aldehydes/ketones (Alpha Effect) compared to amines. Forms hydrolytically stable oximes ( | |

| Methylene Bridge | Spacer | Provides rotational freedom, allowing the phenyl ring to orient within a binding pocket while tethered. |

| Meta-Substitution | Geometry | The |

| Nitrile Group | Pharmacophore | Acts as a weak H-bond acceptor, a metabolic handle, or a precursor to amidines (Pinner reaction) and tetrazoles. |

The Alpha-Effect & Oxime Ligation

The aminooxy nitrogen possesses a lone pair on the adjacent oxygen atom, creating the alpha-effect . This makes the terminal amine significantly more nucleophilic than a standard primary amine (

Part 2: Core Application – Site-Directed Ligand Discovery (Tethering)

The primary application of this compound is in "Reverse Tethering" or "Oxime Tethering" strategies. Unlike traditional disulfide tethering (which targets cysteines), aminooxy fragments target engineered aldehydes or ketones.

The Workflow

-

Protein Engineering: A target protein is modified to contain a specific aldehyde (e.g., via formylglycine generating enzyme or oxidation of N-terminal serine).

-

Library Screening: A library of aminooxy fragments, including this compound, is incubated with the protein.

-

Selection: The aminooxy group reacts reversibly with the aldehyde. If the benzonitrile moiety finds a binding pocket, the local concentration increases, shifting the equilibrium toward the oxime adduct.

-

Analysis: Mass spectrometry (Intact MS) detects the mass shift corresponding to the fragment.

Mechanism of Action Diagram

The following diagram illustrates the thermodynamic selection process where the protein "selects" the ligand that stabilizes the complex.

Part 3: Synthetic Utility & Derivatization

Once a "hit" is identified, the benzonitrile group serves as a versatile handle for lead optimization.

Nitrile-to-Amidine Conversion (Pinner Reaction)

Benzamidines are classic inhibitors of serine proteases (e.g., Trypsin, Factor Xa).

-

Reagents: HCl(g), Ethanol, then Ammonia.

-

Utility: Converts the neutral nitrile into a highly basic, charged group to interact with Aspartate residues in the S1 pocket of proteases.

Nitrile-to-Tetrazole Conversion

Tetrazoles are bioisosteres of carboxylic acids but with better membrane permeability and metabolic stability.

-

Reagents: Sodium azide (

), Zinc bromide ( -

Utility: Improves potency and solubility (Angiotensin II receptor antagonist logic).

Synthetic Pathway Diagram

Part 4: Experimental Protocols

Protocol A: Oxime Ligation Screening (Tethering)

Use this protocol to screen the fragment against an aldehyde-tagged protein.

-

Preparation: Dissolve this compound (HCl salt) in DMSO to 100 mM.

-

Buffer: Prepare 100 mM Ammonium Acetate, pH 4.5 (Aniline catalyst at 10-100 mM is optional to accelerate kinetics).

-

Incubation:

-

Mix Protein (

) + Fragment ( -

Incubate at

for 4–16 hours.

-

-

Validation: Analyze via LC-MS (TOF or Orbitrap).

-

Expected Mass Shift:

(Fragment MW - -

Note: The oxime bond is stable to standard LC-MS acidic mobile phases.

-

Protocol B: General Nitrile Hydrolysis (Control)

To verify the stability of the nitrile during ligation.

-

The nitrile group is generally stable at pH 4.5. However, avoid strong acidic heating which may hydrolyze it to the amide (

) or acid ( -

QC Check: Monitor the disappearance of the

stretch (

Part 5: References

-

Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(35), 12855-12860. Link

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link

-

Agard, N. J., & Prescher, J. A. (2009). "Chemical approaches to perturb, profile, and perceive biological systems." Nature Chemical Biology, 5(12), 923-927. Link

-

Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH Verlag GmbH & Co. KGaA. Link

-

PubChem Compound Summary. (2024). "4-[(aminooxy)methyl]benzonitrile hydrochloride" (Isomer Reference). National Center for Biotechnology Information. Link

3-((Aminooxy)methyl)benzonitrile solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility and Handling of 3-((Aminooxy)methyl)benzonitrile[1][2][3]

Part 1: Executive Summary & Compound Profile[2][3]

This compound (CAS: 628703-29-7) is a specialized bifunctional building block frequently employed in fragment-based drug discovery (FBDD) and bioconjugation.[1][2][3] Its structure features a benzonitrile core (providing a rigid aromatic scaffold and a handle for transition metal catalysis or hydration) and an aminooxymethyl arm (a potent nucleophile exhibiting the alpha-effect).[1][2][3]

This dual functionality dictates its solubility profile: the aromatic ring confers lipophilicity, while the polar nitrile and aminooxy groups facilitate hydrogen bonding.[4] Consequently, this compound exhibits high solubility in polar aprotic solvents (DMSO) and polar protic solvents (Methanol) , making them the preferred vehicles for stock solution preparation and reaction media.[1][3]

However, the aminooxy group (-O-NH₂) is chemically distinct from a standard primary amine.[1][2][3] It is super-nucleophilic and highly reactive toward carbonyls (aldehydes/ketones).[1][3][4] This guide details the specific protocols to solubilize, stabilize, and handle this compound to prevent experimental artifacts such as oxime formation or oxidative degradation.[1][4]

Physicochemical Snapshot

| Property | Value / Description | Impact on Solubility |

| Formula | C₈H₈N₂O | Moderate molecular weight facilitates dissolution.[1][2][3] |

| MW | 148.16 g/mol | Small size aids diffusion in viscous solvents like DMSO.[3][4] |

| Physical State | Solid (Low melting point possible) | May appear as a waxy solid or oil depending on purity/salt form.[3][4] |

| LogP (Predicted) | ~1.1 - 1.5 | Moderately lipophilic; requires organic co-solvent for aqueous assays.[1][2][3][4] |

| pKa (Conj. Acid) | ~4.5 (Aminooxy group) | Less basic than alkyl amines; remains neutral in standard DMSO stocks.[1][3][4] |

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble (>100 mM) Role: Primary solvent for High-Throughput Screening (HTS) stocks and long-term storage.[1][2][3]

Mechanistic Insight

DMSO is a polar aprotic solvent capable of accepting hydrogen bonds from the aminooxy protons (-ONH ₂) and dipole-dipole interactions with the nitrile group (-C≡N).[1][2][3] The absence of proton donors in DMSO prevents the "caging" effect often seen with protic solvents, allowing for high-concentration stocks (typically 10 mM to 100 mM).[1][2][3][4]

Critical Protocol: Preparation of 10 mM Stock Solution

Standardizing the solubilization process prevents precipitation upon freeze-thaw cycles.[2][3]

-

Weighing: Accurately weigh 1.48 mg of this compound into a specialized amber glass vial (to minimize light degradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

-

Why Anhydrous? Water in DMSO promotes hydrolysis of the nitrile over time and can accelerate oxidation of the aminooxy group.[4]

-

-

Dissolution: Vortex vigorously for 30 seconds. If the compound is waxy, sonicate in a water bath at 25°C for 2 minutes.[4]

-

Visual QC: Inspect for "schlieren" lines (refractive index swirling), which indicate incomplete mixing. The solution should be completely clear.

Stability Warning: The "DMSO Artifact"

While stable in pure DMSO, aminooxy compounds can react with trace impurities.[3][4]

-

Avoid Acetone: Never rinse glassware with acetone before using it for this compound.[2][3] Traces of acetone will react instantly with the aminooxy group to form a ketoxime.[3][4]

-

Freeze-Thaw: Store at -20°C. Limit freeze-thaw cycles to <5 to prevent moisture uptake (DMSO is hygroscopic).

Part 3: Solubility in Methanol

Status: Soluble (>50 mM) Role: Solvent of choice for LC-MS analysis, synthesis (oxime ligation), and chromatography.[1][2][3]

Mechanistic Insight

Methanol acts as both a hydrogen bond donor and acceptor.[2][3][4] It solvates the aminooxy group effectively.[3][4] However, methanol is a protic solvent, which can interact strongly with the lone pairs on the oxygen and nitrogen, potentially altering the nucleophilicity in reaction kinetics compared to DMSO.[4]

Protocol: LC-MS Sample Preparation

Designed to prevent column clogging and carryover.[2][3]

-

Dilution: Take 10 µL of the 10 mM DMSO stock.

-

Solvent: Dilute into 990 µL of LC-MS grade Methanol .

-

Filtration: Although soluble, always pass the methanolic solution through a 0.22 µm PTFE syringe filter before injection.[3][4]

-

Storage: Analyze immediately. Do not store methanolic solutions for >48 hours, as slow oxidation or evaporation can alter concentration.[3][4]

Part 4: Experimental Workflow (Self-Validating)

Since specific saturation limits can vary by batch (purity/polymorph), use this Saturation Solubility Determination Protocol to generate your own validated data.

The "Shake-Flask" Method (Adapted for Low Volume)

Objective: Determine exact solubility limit in DMSO or Methanol.

-

Excess Addition: Add solid compound to 500 µL of solvent until undissolved solid remains visible (supersaturation).

-

Equilibration: Shake (1000 rpm) at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

Part 5: Visualization & Logic

Figure 1: Solubility & Handling Decision Matrix

This diagram guides the researcher through the decision-making process for solvent selection based on the intended application.[2][3]

Caption: Decision matrix for solvent selection. Note the critical exclusion of ketone-containing solvents to preserve chemical integrity.

Figure 2: Reactivity & Stability Logic

Visualizing the chemical risks associated with the aminooxy group in solution.

Caption: Mechanism of action and risk: The same reactivity that makes the compound useful (ligation) creates stability risks with trace ketones.[1][2][3][6]

Part 6: Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitation in Aqueous Buffer | Concentration exceeds solubility limit (likely >100 µM in water).[1][2][3] | Lower final concentration or increase DMSO % (up to 5% if tolerated).[1][3][4] |

| New Peak in LC-MS (+40 Da) | Reaction with Acetone (M+40).[1][2][3] | Replace all glassware; use fresh Methanol; ensure no acetone wash bottles are nearby.[2][3][4] |

| Yellowing of Stock Solution | Oxidation of aminooxy group.[2][3][4] | Discard stock. Prepare fresh under Nitrogen/Argon atmosphere. |

References

-

PubChem. Compound Summary: this compound (CAS 628703-29-7).[1][2][3][4] National Library of Medicine.[3][4] [Link](Note: Search by CAS 628703-29-7 for specific entry)[1][2][3]

-

Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 2001.[3][4] [Link]

-

Di, L., & Kerns, E. H. Drug-like Properties: Concepts, Structure Design and Methods.[1][3][4] Elsevier, 2016.[3][4] (Chapter on Solubility). [Link]

-

Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions.[3][4][7] Journal of Biomolecular Screening, 2003.[3][4] [Link]

Sources

- 1. PubChemLite - 3-[(3-aminophenoxy)methyl]benzonitrile hydrochloride (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. research.library.fordham.edu [research.library.fordham.edu]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 3-((Aminooxy)methyl)benzonitrile

CAS: 628703-29-7 | Formula: C₈H₈N₂O | M.W.: 148.16 g/mol

Executive Summary

3-((Aminooxy)methyl)benzonitrile is a specialized bifunctional building block critical for oxime ligation strategies in medicinal chemistry and chemical biology. Its structure features a benzonitrile core with a meta-substituted aminooxy moiety (

-

Technical Value: The aminooxy group reacts chemoselectively with aldehydes or ketones to form hydrolytically stable oximes, a reaction widely used in Antibody-Drug Conjugates (ADCs) , PROTAC linker synthesis , and fragment-based drug discovery (FBDD) .

-

Market Status: Classified as a Tier 2 Fine Chemical . It is not a commodity; it is available primarily through specialized building block suppliers (e.g., Enamine, BLD Pharm, WuXi AppTec).

-

Cost Driver: High purity (>97%) is expensive due to the difficulty of removing hydrazine byproducts during synthesis and the compound's inherent hygroscopic nature as a salt.

Chemical Profile & Technical Specifications[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-(Aminooxymethyl)benzonitrile |

| CAS Number | 628703-29-7 |

| Molecular Weight | 148.16 g/mol (Free Base) / ~184.6 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (as salt); Sparingly soluble in DCM |

| Storage | -20°C , Hygroscopic.[1][2] Store under Argon/Nitrogen. |

| Stability | The free base is prone to oxidation; the Hydrochloride salt is stable. |

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for assessing price and impurity profiles. The industrial standard avoids direct alkylation of hydroxylamine (which leads to over-alkylation) and instead uses the Gabriel Synthesis variant involving N-hydroxyphthalimide.

Industrial Synthesis Workflow

The following directed graph illustrates the standard manufacturing route and critical control points (CCPs).

Figure 1: Industrial synthesis route utilizing N-hydroxyphthalimide to ensure mono-alkylation.

Cost Drivers & Impurity Profile

-

Phthalhydrazide Contamination: The primary impurity is phthalhydrazide (from Step 2). If the price is "too good to be true" (<$50/g), check for phthalhydrazide residues via NMR (aromatic region).

-

Salt Formation: Converting the free base to the Hydrochloride salt adds a step but significantly extends shelf life. Always purchase the salt form for long-term storage.

Quality Control & Purity Validation

As a researcher, you must validate the identity and purity of this building block before committing it to a synthesis campaign.

Self-Validating Protocol

-

H-NMR (DMSO-d6): Look for the characteristic methylene singlet (

) around 5.1–5.2 ppm . The aromatic protons of the benzonitrile ring should integrate to 4H. -

HPLC Purity: Run a gradient of 5-95% MeCN/Water (0.1% TFA). The nitrile group provides UV absorption at 210-254 nm.

-

Chloride Content (Titration): If buying the salt, verify stoichiometry (1.0 eq HCl) using silver nitrate titration. Excess HCl can degrade sensitive oxime partners.

Figure 2: Quality Control Decision Tree for incoming raw material.

Market Analysis: Price & Availability

Estimated Pricing Tiers (2025/2026)

Prices vary significantly based on pack size and supplier type.

| Quantity | Price Range (USD) | Supplier Type | Lead Time |

| 100 mg | $45 - $80 | Catalog (Sigma/Enamine) | 1-3 Days |

| 1 Gram | $120 - $250 | Catalog | 1-5 Days |

| 5 Grams | $400 - $700 | Catalog / CRO | 1-2 Weeks |

| 25 Grams | $1,200 - $2,000 | Custom Synthesis | 4-6 Weeks |

| 100g+ | Inquire | Custom Manufacturing | 8-12 Weeks |

Availability & Sourcing Strategy

-

Primary Suppliers:

-

BLD Pharm: Often holds stock in Shanghai/USA. Good for rapid <5g orders.

-

Enamine: Largest building block inventory. Likely to have the specific CAS or close analogs.

-

Combi-Blocks: Cost-effective for mid-scale (1g–10g).

-

-

Stock Status: This is not a "high-stock" item. Most suppliers hold <5g in stock. Orders >10g often trigger a "re-synthesis" lead time (4–6 weeks).

Procurement Strategy: Make vs. Buy

Recommendation:

-

For < 5 Grams: BUY. The cost of raw materials (3-cyanobenzyl bromide) and the time required for the 2-step synthesis + purification outweighs the

700 purchase price. -

For > 20 Grams: MAKE (or Outsource). If you have internal chemistry capacity, the synthesis is scalable. The raw materials are cheap ($200 for 100g scale).

-

Warning: The hydrazine step requires careful safety management.

-

Recommended Specification for Purchase

When sending an RFQ (Request for Quote), copy-paste these requirements to ensure quality:

"Product: this compound Hydrochloride (CAS 628703-29-7). Purity: >97% by HPLC (214 nm). Identity: Confirmed by 1H-NMR. Salt Form: HCl preferred (for stability). Packaging: Under Argon, desiccated."

References

-

PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

-

Organic Syntheses. Preparation of O-Substituted Hydroxylamines via N-Hydroxyphthalimide. (General protocol reference). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Oxime Ligation Reactions Using 3-((Aminooxy)methyl)benzonitrile

Introduction

Oxime ligation is a robust and highly chemoselective conjugation reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This bioorthogonal reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1][2] Its utility is underscored by its ability to proceed under mild, aqueous conditions, making it ideal for the modification of sensitive biological macromolecules such as proteins, peptides, and nucleic acids.[1] 3-((Aminooxy)methyl)benzonitrile is a versatile reagent in this field, offering a unique combination of reactivity and a useful spectroscopic handle through its benzonitrile group. This guide provides an in-depth exploration of the core principles of oxime ligation, with a specific focus on the application of this compound, and presents detailed protocols for its use in various research contexts.

The exceptional stability of the resulting oxime linkage, particularly when compared to imines and hydrazones, makes it ideal for creating long-lasting bioconjugates.[2] The reaction proceeds optimally under slightly acidic conditions (pH 4-5); however, it can also be performed at neutral pH, which is crucial for applications involving sensitive biological molecules.[2] The rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives.[2]

Core Principles of Oxime Ligation

The formation of an oxime from an aminooxy compound and a carbonyl group (aldehyde or ketone) is a reversible condensation reaction that proceeds in a two-step manner. The overall reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate to form the stable C=N-O linkage.[1]

Reaction Mechanism

The uncatalyzed mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.[1][2]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original carbonyl group.[1]

-

Dehydration: The hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the oxime product.[1][2]

The reaction is significantly influenced by pH. A slightly acidic environment (pH 4-5) is generally optimal for the uncatalyzed reaction.[1][2] This is because the reaction requires a delicate balance: the carbonyl group needs to be sufficiently electrophilic, which is enhanced by protonation, while the aminooxy group must remain in its nucleophilic, unprotonated state.[1] At neutral pH, the concentration of the protonated carbonyl species is low, leading to a significantly slower reaction rate.[1]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives are particularly effective.[3][4] The aniline-catalyzed mechanism introduces an alternative, lower-energy pathway:

-

Schiff Base Formation: Aniline first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the starting carbonyl group.[1][3]

-

Transimination: The aminooxy-containing molecule, such as this compound, then attacks the highly reactive Schiff base intermediate.[1]

-

Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, eliminating aniline and yielding the final oxime product.[1][3]

Several aniline derivatives have been identified as more potent catalysts than aniline itself. Electron-donating substituents on the aniline ring can enhance catalytic activity.[3] Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have shown significantly higher catalytic efficiency.[3][5]

Advantages of Using this compound

The choice of the aminooxy reagent is critical for the success of a ligation reaction. This compound offers several distinct advantages:

-

Aromatic Stability: The benzene ring provides a rigid and stable scaffold.

-

Spectroscopic Handle: The nitrile group (C≡N) has a characteristic infrared (IR) absorption, which can be useful for reaction monitoring.

-

Versatility: The benzonitrile moiety can be further functionalized if desired, although this is less common.

-

Defined Linker Length: The methyl group provides a defined spacer between the benzonitrile and the aminooxy functional group.

Experimental Protocols

This section provides detailed methodologies for common applications of oxime ligation using this compound.

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol describes the labeling of a protein containing a carbonyl group with this compound.

Materials:

-

Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

-

This compound

-

Aniline stock solution (e.g., 1 M in DMSO)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).[2]

-

Prepare a stock solution of this compound in the same buffer. The final concentration should typically be in a 1.5 to 5-fold molar excess over the protein.[6]

-

To the protein solution, add the this compound solution.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[2]

-

Incubate the reaction mixture at room temperature.[2]

-

Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC, UV-Vis spectroscopy, or mass spectrometry.[2]

-

Once the reaction is complete, purify the labeled protein using standard techniques (e.g., size-exclusion chromatography) to remove excess reagents.[2]

Protocol 2: Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of an alkoxy-amine functionalized drug (using this compound as a linker precursor) to an antibody containing a p-acetylphenylalanine (pAcPhe) unnatural amino acid.

Materials:

-

Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)

-

This compound-functionalized drug

-

Acetate buffer (100 mM, pH 4.5)

Procedure:

-

Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5). For Fab fragments, a concentration of 100 µM (5 mg/mL) is typical, while for IgG, 66.7 µM (10 mg/mL) is used.[2]

-

Add the this compound-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[2]

-

Incubate the reaction mixture at 37°C for 1-4 days.[2]

-

Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[2]

-

Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove the unreacted drug and other impurities.[2]

Visualization of Experimental Workflow

Caption: A generalized workflow for oxime ligation reactions.

Quantitative Data and Reaction Optimization

The efficiency of oxime ligation is influenced by several factors, including pH, catalyst concentration, and the nature of the reactants.

| Parameter | Optimal Range/Condition | Rationale & Notes |

| pH | 4.5 - 5.5 (uncatalyzed) | Balances carbonyl protonation and aminooxy nucleophilicity.[1][2] |

| 6.5 - 7.5 (catalyzed) | Essential for reactions with pH-sensitive biomolecules.[3][4] | |

| Catalyst | Aniline, m-phenylenediamine, p-phenylenediamine | Increases reaction rate at neutral pH.[3] Phenylenediamines are generally more effective than aniline.[3][5] |

| Catalyst Conc. | 10 - 100 mM (Aniline) | Higher concentrations can lead to faster reactions.[2] Solubility may be a limiting factor.[3] |

| 2 - 10 mM (p-phenylenediamine) | Highly effective even at lower concentrations.[5][7] | |

| Reactant Ratio | 1.5 - 30 fold excess of aminooxy reagent | Drives the reaction equilibrium towards product formation.[2][6] |

| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate.[2][8] |

| Solvent | Aqueous buffers (e.g., PBS, Acetate) | Maintains the stability and solubility of biomolecules.[2] Co-solvents like DMSO or DMF can be used for less soluble reagents.[8] |

Troubleshooting Common Issues

-

Slow or Incomplete Reaction:

-

Possible Cause: Suboptimal pH, low catalyst concentration, or steric hindrance at the reaction site.

-

Solution: Adjust the pH to the optimal range for the chosen condition (acidic for uncatalyzed, neutral for catalyzed). Increase the catalyst concentration, or switch to a more efficient catalyst like p-phenylenediamine.[3] Consider increasing the reaction time or temperature.

-

-

Low Yield:

-

Possible Cause: Instability of reactants, side reactions, or inefficient purification.

-

Solution: Ensure the stability of the biomolecule at the chosen pH and temperature. Use a higher molar excess of the this compound. Optimize the purification protocol to minimize product loss.

-

-

Poor Solubility of Reagents:

-

Possible Cause: Hydrophobic nature of the aminooxy reagent or the biomolecule.

-

Solution: Use a co-solvent such as DMSO or DMF.[8] However, ensure that the chosen co-solvent does not denature the biomolecule.

-

Aniline-Catalyzed Oxime Ligation Pathway

Caption: Aniline-catalyzed oxime ligation pathway.

Conclusion

Oxime ligation using this compound is a powerful and versatile strategy for the chemoselective modification of biomolecules. By understanding the underlying principles of the reaction mechanism and the role of catalysts, researchers can effectively optimize their conjugation protocols. The detailed procedures and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage this robust bioorthogonal chemistry in their work. The unique properties of this compound, combined with the reliability of oxime ligation, open up a wide range of possibilities for creating novel bioconjugates with diverse applications.

References

- The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem.

- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem.

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications.

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem.

- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

- Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed.

- Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar.

- Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - Cole DeForest Lab.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing.

- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH.

- Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed.

- Bioorthogonal Peptide Macrocyclization using Oxime Ligation - ANU Open Research Repository.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing).

- Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC.

- (a) pH dependence of β-hydroxy oxime ligation using aniline... - ResearchGate.

- Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI.

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions.

- Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions.

- Application Notes and Protocols for Oxime Bond Formation - Benchchem.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A.

- An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Application Note: Bioorthogonal Raman Tagging via Oxime Ligation Using 3-((Aminooxy)methyl)benzonitrile

Target Audience: Researchers, scientists, and drug development professionals. Applications: Bioconjugation, Stimulated Raman Scattering (SRS) Microscopy, Fragment-Based Drug Design, and Cellular Imaging.

Introduction: The Causality Behind the Chemistry

Visualizing small molecules, lipids, and engineered biomolecules in live cells presents a significant challenge. Traditional fluorescent labels are often bulkier than the target molecules themselves, drastically altering their physicochemical properties and subcellular localization [1]. To circumvent this, the field of chemical biology has pivoted toward vibrational Raman tags —compact functional groups that vibrate in the "cell-silent" region of the Raman spectrum (1800–2600 cm⁻¹), where endogenous cellular background is virtually nonexistent [2].

3-((Aminooxy)methyl)benzonitrile is a highly specialized reagent designed to bridge the gap between bioorthogonal chemistry and Raman imaging. The rationale for utilizing this specific molecule rests on two pillars:

-

The Nitrile (–C≡N) Raman Tag: The benzonitrile moiety provides a sharp, distinct Raman scattering peak at approximately 2220 cm⁻¹. Unlike alkynes, nitriles are highly stable, minimally perturbing, and provide excellent spectral orthogonality [3].

-

The Aminooxy (–O–NH₂) Nucleophile: The aminooxy group exhibits the "alpha-effect," making it an exceptionally potent nucleophile compared to standard amines. It reacts chemoselectively with aldehydes and ketones to form a highly stable oxime ether bond (C=N–O) [4].

The Necessity of Aniline Catalysis

While oxime ligation is thermodynamically favorable, the reaction kinetics at physiological pH (7.0) are notoriously sluggish. To make this protocol practically viable for sensitive biomolecules, we employ nucleophilic catalysis via aniline . Aniline rapidly reacts with the target aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent carbonyl, accelerating the subsequent nucleophilic attack by the aminooxy group by up to 400-fold[5].

Nucleophilic catalysis mechanism of aniline in oxime ligation.

Quantitative Data & Reaction Parameters

To design a robust experimental setup, it is critical to understand the kinetic and spectral parameters of the system. The tables below summarize the advantages of the benzonitrile tag and the kinetic enhancements provided by aniline catalysis.

Table 1: Vibrational Frequencies of Bioorthogonal Raman Tags

| Tag Type | Functional Group | Typical Raman Shift (cm⁻¹) | Advantages | Disadvantages |

| Nitrile | –C≡N | ~2220 - 2250 | Extremely compact, highly stable, minimal perturbation [3]. | Lower Raman cross-section than alkynes. |

| Alkyne | –C≡C– | ~2100 - 2150 | High Raman scattering intensity. | Can undergo unwanted side reactions (e.g., cross-coupling). |

| Deuterium | C–D | ~2100 - 2200 | Chemically identical to native C-H. | Very weak signal; requires extensive incorporation. |

Table 2: Kinetic Parameters of Oxime Ligation [4]

| Reaction Condition | Catalyst | pH | Observed Rate Constant ( | Rate Enhancement |

| Mildly Acidic | None | 4.5 | ~0.001 - 0.01 | Baseline |

| Mildly Acidic | Aniline (100 mM) | 4.5 | ~4.0 - 8.2 | Up to 400-fold |

| Neutral | None | 7.0 | < 0.0001 | Baseline (Too slow for bioconjugation) |

| Neutral | Aniline (100 mM) | 7.0 | ~0.1 - 0.5 | Up to 40-fold |

Experimental Protocols: A Self-Validating Workflow

This protocol details the site-specific conjugation of this compound to an aldehyde-modified glycoprotein. The protocol is designed as a self-validating system : it incorporates mandatory analytical checkpoints to ensure reaction integrity before proceeding to complex Raman imaging.

Phase 1: Generation of Aldehyde Handles (Periodate Oxidation)

Causality: Sodium meta-periodate (

-

Preparation: Dissolve the target glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 10 µM. Note: Avoid amine-containing buffers (e.g., Tris) as they will interfere with the subsequent aldehyde chemistry.

-

Oxidation: Add freshly prepared

to a final concentration of 1–2 mM. Incubate in the dark at 4°C for 30 minutes. Crucial Insight: Higher concentrations or longer times will lead to off-target oxidation of sensitive amino acids (e.g., methionine). -

Quenching: Quench the unreacted periodate by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.

-

Buffer Exchange: Purify the aldehyde-modified protein using a size-exclusion desalting column pre-equilibrated with 0.1 M Sodium Phosphate buffer (pH 7.0).

Phase 2: Aniline-Catalyzed Oxime Ligation

Causality: The high concentration of aniline drives the formation of the reactive Schiff base, allowing the oxime ligation to proceed efficiently at physiological pH, preserving protein folding.

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 1 M stock solution of Aniline in DMSO.

-

Conjugation: To the 10 µM aldehyde-modified protein solution, add the aminooxy reagent to achieve a 10- to 20-fold molar excess (100–200 µM final).

-

Catalysis: Add the aniline stock solution to achieve a final concentration of 50–100 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours under gentle agitation.

-

Purification: Remove excess small molecules and the aniline catalyst using a size-exclusion chromatography (SEC) column or dialysis against PBS (pH 7.4).

Phase 3: System Validation & Raman Imaging

Causality: Before committing resources to Stimulated Raman Scattering (SRS) microscopy, the conjugate must be chemically validated.

-

Mass Spectrometry (Self-Validation Checkpoint): Analyze an aliquot of the purified conjugate via LC-MS. Successful ligation is confirmed by a mass shift corresponding to the addition of the benzonitrile tag minus one water molecule (

Da per conjugation site). -

Raman Spectroscopy: Drop-cast a concentrated aliquot of the labeled protein onto a calcium fluoride (

) slide. Using a spontaneous Raman microscope, scan the silent region. The appearance of a sharp peak at ~2220 cm⁻¹ confirms the presence of the intact nitrile tag.

Experimental workflow for bioorthogonal Raman tagging via oxime ligation.

Troubleshooting & Optimization Insights

-

Precipitation during Ligation: Aniline at 100 mM can occasionally cause protein precipitation. If this occurs, reduce the aniline concentration to 10 mM or substitute with p-phenylenediamine (pPDA) at 2–10 mM, which is highly effective at lower concentrations [4].

-

Low Conjugation Yield: Ensure the target aldehyde is not sterically hindered. If the reaction stalls, lowering the pH to 5.5 (if the protein tolerates it) will drastically increase the thermodynamic driving force of the oxime formation.

-

Weak Raman Signal: Nitriles have a lower Raman cross-section than alkynes. For cellular imaging, ensure the target biomolecule is sufficiently abundant, or utilize Stimulated Raman Scattering (SRS) microscopy rather than spontaneous Raman to boost the signal-to-noise ratio by several orders of magnitude [2].

References

- Applications of vibrational tags in biological imaging by Raman microscopy.National Institutes of Health (NIH) - PMC.

- Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy.National Institutes of Health (NIH) - PMC.

- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.National Institutes of Health (NIH).

- Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents.Benchchem.

- Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.Benchchem.

reaction conditions for converting nitrile group in 3-((Aminooxy)methyl)benzonitrile

Application Note & Protocol: Strategic Transformations of the Nitrile Group in 3-((Aminooxy)methyl)benzonitrile

Part 1: Executive Summary & Chemoselectivity Analysis

The Challenge: this compound presents a unique chemoselective challenge: converting the robust nitrile group (-CN) while preserving the labile aminooxy moiety (-O-NH₂). The aminooxy group is characterized by a weak N-O bond (approx. 53 kcal/mol) and a potent nucleophilic nitrogen due to the alpha-effect.

Critical Reactivity Profile:

-

N-O Bond Lability: Standard nitrile reduction conditions (e.g., Catalytic Hydrogenation with Pd/C or Raney Ni) will almost certainly cause hydrogenolysis of the N-O bond, destroying the aminooxy functionality to yield the corresponding alcohol and ammonia/amine.

-

Nucleophilicity: The free aminooxy group (-ONH₂) is highly nucleophilic. During nitrile reduction, intermediate imines are highly electrophilic. Without protection, this can lead to polymerization or intermolecular condensation.

-

Acid/Base Stability: The aminooxy group is relatively stable under acidic hydrolysis conditions (forming the protonated salt -ONH₃⁺) but can degrade under harsh basic conditions or reducing environments.

Strategic Recommendations:

-

For Carboxylic Acids: Use Acidic Hydrolysis (Protocol A).[1]

-

For Tetrazoles (Bioisosteres): Use Lewis-Acid Catalyzed Cycloaddition (Protocol B).

-